3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
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Overview
Description
3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a chemical compound with the molecular formula C21H36O4S and a molecular weight of 384.57 g/mol . It is a derivative of thieno[3,4-b][1,4]dioxepine, characterized by the presence of two hexyloxy groups attached to the 3-position of the dioxepine ring
Preparation Methods
The synthesis of 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves several steps. One common synthetic route includes the reaction of 3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine with hexyloxy methyl chloride in the presence of a base such as sodium hydride . The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with molecular targets such as enzymes or receptors . The hexyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets . The dioxepine ring structure may also play a role in binding to specific sites on proteins or nucleic acids .
Comparison with Similar Compounds
Similar compounds to 3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine include:
3,3-Bis[(2-ethylhexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: This compound has similar structural features but with 2-ethylhexyloxy groups instead of hexyloxy groups.
3,3-Bis[(methoxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine: This compound has methoxy groups, which may alter its chemical and physical properties compared to the hexyloxy derivative.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
918536-90-0 |
---|---|
Molecular Formula |
C21H36O4S |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
3,3-bis(hexoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C21H36O4S/c1-3-5-7-9-11-22-15-21(16-23-12-10-8-6-4-2)17-24-19-13-26-14-20(19)25-18-21/h13-14H,3-12,15-18H2,1-2H3 |
InChI Key |
LVHSNNHQCPDWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC1(COC2=CSC=C2OC1)COCCCCCC |
Origin of Product |
United States |
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